molecular formula C6H7ClFN3 B1383720 5-Fluoropyridine-3-carboximidamide hydrochloride CAS No. 2031269-30-2

5-Fluoropyridine-3-carboximidamide hydrochloride

Cat. No. B1383720
CAS RN: 2031269-30-2
M. Wt: 175.59 g/mol
InChI Key: YJGKVNUPVPZEFH-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3 . It is used in various scientific studies, particularly in the field of biomolecular interactions .


Synthesis Analysis

The synthesis and characterization of 5-Fluoropyridine-3-carboximidamide hydrochloride have been described in scientific literature . The process involves the use of a Bruker 400 MHz NMR spectrometer and Bruker Topspin software, version 4.1.1 .


Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-3-carboximidamide hydrochloride consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving 5-Fluoropyridine-3-carboximidamide hydrochloride are complex and involve several steps . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Scientific Research Applications

Medical Imaging Techniques

  • Positron Emission Tomography (PET) : Fluorine-18 labeled fluoropyridines, including derivatives of 5-fluoropyridine, are increasingly used in PET imaging. They provide a way to introduce fluorine-18 into specific positions on the pyridine ring, enhancing stability and potential as radiotracers (Carroll et al., 2007).

Synthesis and Chemical Transformations

  • Synthesis of Pyridine Derivatives : 5-Fluoropyridine compounds are utilized in the synthesis of various pyridine derivatives. For instance, 5-chloro-2,3-difluoropyridine can be transformed into several pyridinecarboxylic acids and iodopyridines, demonstrating the versatility of fluoropyridine derivatives in chemical synthesis (Schlosser & Bobbio, 2002).
  • Amination of Fluoropyridine : The chemoselective functionalization of fluoropyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, shows the potential of these compounds in creating various substituted pyridines, which can be used in further chemical applications (Stroup et al., 2007).

Industrial Applications

  • Pesticide Manufacturing : Fluoropyridine derivatives are intermediates in the manufacturing process of certain industrial pesticides. This application highlights the role of fluoropyridines in agricultural chemistry (Schlosser & Bobbio, 2002).

Pharmaceutical Research

  • Drug Synthesis : Fluoropyridine derivatives are key intermediates in synthesizing various pharmaceutical compounds. For example, 5-fluorouracil, a widely used anticancer drug, can be synthesized from fluoropyridine precursors, demonstrating the importance of these compounds in medicinal chemistry (Xiong, 2010).

Extraction and Separation Processes

  • Metal Ion Extraction : Compounds like N′-alkyloxypyridine-3-carboximidamide are used for extracting copper(II) from chloride solutions, indicating the utility of fluoropyridine derivatives in chemical separation and extraction processes (Wojciechowska et al., 2017).

properties

IUPAC Name

5-fluoropyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKVNUPVPZEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-3-carboximidamide hydrochloride

CAS RN

2031269-30-2
Record name 5-fluoropyridine-3-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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